2-(2-(3-Cyclopentylureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a potent and efficacious small molecule inhibitor of phosphoinositide 3-kinase (PI3K)α and mammalian target of rapamycin (mTOR) []. This compound exhibits promising anti-cancer activity in vitro and in vivo []. It is structurally related to a previously investigated compound, N-(6-(6-chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide (compound 1 in []), but with modifications aimed at improving metabolic stability, particularly by reducing deacetylation on the benzothiazole ring [].
The primary application of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide, as suggested by the available data, is in cancer research []. Its potency against PI3Kα and mTOR makes it a promising candidate for further investigation as a potential anti-cancer therapeutic.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7